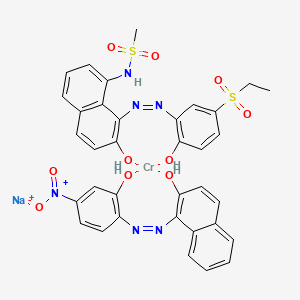

Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Description

This compound is a sodium salt of a chromium complex featuring azo (-N=N-) and naphtholato ligands. Its structure includes two distinct azo-linked aromatic systems:

- First ligand: A naphthyl group substituted with ethylsulphonyl and hydroxyl moieties.

- Second ligand: A 2-hydroxy-4-nitrophenyl azo group attached to a naphtholato backbone.

Such complexes are typically used in specialized industrial or pharmaceutical applications due to their chromogenic properties and stability.

Properties

CAS No. |

83249-64-3 |

|---|---|

Molecular Formula |

C35H30CrN6NaO10S2+ |

Molecular Weight |

833.8 g/mol |

IUPAC Name |

sodium;chromium;N-[8-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalen-1-yl]methanesulfonamide;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C19H19N3O6S2.C16H11N3O4.Cr.Na/c1-3-30(27,28)13-8-10-16(23)15(11-13)20-21-19-17(24)9-7-12-5-4-6-14(18(12)19)22-29(2,25)26;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h4-11,22-24H,3H2,1-2H3;1-9,20-21H;;/q;;;+1 |

InChI Key |

LJWBSSOQFOKKKC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C(=CC=C3)NS(=O)(=O)C)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the following steps:

Formation of Azo Ligands: The azo ligands are synthesized through diazotization reactions, where aromatic amines react with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds.

Chromate Coordination: The synthesized azo ligands are then coordinated with a chromate ion under controlled pH conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.

Reduction: Reduction of the azo groups can yield amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Aromatic amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

Dye and Pigment Industry: Due to its vibrant color, this compound is used as a dye or pigment in various applications.

Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.

Biology and Medicine

Biological Staining: The compound can be used in histological staining to highlight specific structures in biological tissues.

Industry

Textile Industry: Used as a dye for coloring fabrics.

Paints and Coatings: Incorporated into paints and coatings for its color properties.

Mechanism of Action

The compound exerts its effects primarily through its chromate core and azo ligands. The chromate ion can participate in redox reactions, while the azo groups can engage in various chemical interactions. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological tissues in staining applications.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other chromium-azo sodium salts. Key analogues include:

Key Observations :

- Substituent Effects : The ethylsulphonyl group in the target compound enhances solubility in polar solvents compared to bulkier tert-pentyl groups in ’s analogue .

- Nitro Groups : The 4-nitro substituent (common across analogues) contributes to electron-withdrawing effects, stabilizing the azo linkage and influencing reactivity .

Biological Activity

The compound Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex azo compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antioxidant, and anticancer properties, supported by relevant studies and data.

Chemical Structure

The compound consists of multiple functional groups, including azo (-N=N-), hydroxyl (-OH), and sulfonamide (-SO₂NH-), which contribute to its biological properties. The presence of chromate adds to its complexity and potential reactivity.

Antimicrobial Activity

Azo compounds, including those similar to the target compound, have demonstrated significant antimicrobial properties. Research indicates that azo compounds can exhibit various biological activities, such as:

- Antibacterial Effects : A study highlighted that certain azo compounds showed superior antibacterial activity against Staphylococcus aureus and Candida krusei, outperforming conventional antibiotics like erythromycin and amoxicillin . The effectiveness is often attributed to the electron-withdrawing nature of substituents on the aromatic rings.

- Mechanism of Action : The antimicrobial efficacy is believed to stem from the ability of these compounds to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Molecular docking studies have suggested strong interactions between azo compounds and key bacterial enzymes .

Antioxidant Activity

The antioxidant potential of azo compounds is another area of interest. Research has shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in biological systems .

- In Vivo Studies : For instance, the sodium salt of an ethyl-cyano compound exhibited notable antioxidant effects in vivo against Ehrlich ascites carcinoma cells, indicating a broader applicability of such compounds in therapeutic contexts .

Anticancer Activity

The anticancer properties of similar azo compounds have been extensively studied. The target compound's structural features suggest potential activity against cancer cells.

- Ehrlich Ascites Carcinoma (EAC) : In vivo studies have demonstrated that certain related compounds can significantly reduce EAC cell volume and count while promoting apoptosis through mechanisms involving caspase activation . This suggests that the target compound may also possess similar anticancer effects.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High against Gram-positive bacteria | Disruption of cell membrane integrity |

| Antioxidant | Effective scavenging of free radicals | Prevention of oxidative stress |

| Anticancer | Significant reduction in cancer cell proliferation | Induction of apoptosis via caspase activation |

Case Studies

- Antimicrobial Efficacy : A study conducted by Eriskin et al. demonstrated that various substituted azo compounds exhibited selective antibacterial activity against S. aureus and E. coli, with inhibition zones ranging from 11 mm to 39 mm depending on the substituent position and nature .

- Antioxidant Properties : A comparative analysis revealed that certain new azo compounds showed higher antioxidant activity than traditional antioxidants like BHA (butylated hydroxyanisole), indicating their potential use in health supplements or pharmaceuticals .

- Anticancer Research : In a study focusing on EAC cells, treatment with sodium salts of specific azo compounds led to significant tumor reduction and improved histopathological outcomes in treated mice, suggesting a promising avenue for cancer therapy development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.